molecular formula C11H13ClN8O2Pt B048558 Histidinatoadenine platinum(II) CAS No. 117075-43-1

Histidinatoadenine platinum(II)

カタログ番号: B048558
CAS番号: 117075-43-1
分子量: 519.8 g/mol
InChIキー: JJQINKAKYWFEQR-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Histidinatoadenine platinum(II) is a platinum(II) complex hypothesized to coordinate with histidine (an α-amino acid) and adenine (a nucleobase). For instance, diaquotrishistidinatodiplatinum(II) chloride (a dinuclear Pt(II) complex with histidine ligands) and platinum(II) oxalato complexes involving adenine derivatives (e.g., [Pt(ox)(L1)], where L1 = adenine-based ligands) provide structural and synthetic parallels . These complexes typically adopt square planar geometry, with ligands like histidine acting as tridentate or bidentate chelators via amino nitrogen, carboxylate oxygen, or imidazole nitrogen .

特性

CAS番号

117075-43-1

分子式

C11H13ClN8O2Pt

分子量

519.8 g/mol

IUPAC名

2-amino-3-(1H-imidazol-5-yl)propanoate;platinum(2+);7H-purin-6-amine;chloride

InChI

InChI=1S/C6H9N3O2.C5H5N5.ClH.Pt/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-3-5(9-1-7-3)10-2-8-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H,(H3,6,7,8,9,10);1H;/q;;;+2/p-2

InChIキー

JJQINKAKYWFEQR-UHFFFAOYSA-L

SMILES

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2]

正規SMILES

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2]

同義語

histidinatoadenine platinum(II)
Pt(His)(adenine)

製品の起源

United States

類似化合物との比較

Comparison with Similar Platinum(II) Complexes

Platinum(II)-Amino Acid Complexes
Compound Ligand Type Structure Key Properties Reference
Diaquotrishistidinatodiplatinum(II) chloride Histidine (tridentate) Dinuclear Pt(II) bridged by histidine Melting point: 340°C (decomp.); IR data supports imidazole N and amino N coordination
Diaquobisarginatoplatinum(II) Arginine (monodentate) Mononuclear Pt(II) Synthesis failed for lysine/serine; arginine binds via carboxylate and amino groups
Cisplatin Ammonia and chloride Mononuclear Pt(II) IC50 (ovarian cancer): ~1–10 µM; binds DNA via N7 of guanine N/A

Key Findings :

  • Histidine’s imidazole ring enhances stability and multidentate coordination compared to arginine or lysine, which often act as monodentate ligands .
Platinum(II)-Nucleobase Complexes
Compound Ligand Type Structure Key Properties Reference
[Pt(ox)(L1)] Adenine derivative Mononuclear Pt(II) IC50 (HOS cells): 3.6 µM; oxalato ligand enhances solubility and uptake
Cis-[Pt(1,4-NQ)(1-ADpcyd)(H2O)] 1,4-Naphthoquinone and adenine analog Mononuclear Pt(II) Cytotoxic against MCF-7 (breast cancer): IC50 = 3.6 µM; intercalates DNA via quinone

Key Findings :

  • Adenine derivatives in Pt(II) complexes improve DNA targeting through nucleobase-specific interactions (e.g., N7-guanine binding) .
  • Oxalato ligands (as in oxaliplatin analogs) reduce nephrotoxicity compared to cisplatin .
Platinum(II) Complexes with Heterocyclic Ligands
Compound Ligand Type Structure Key Properties Reference
trans-[PtI2(amine)(pyridine)] Pyridine and aliphatic amines Mononuclear Pt(II) Trans-configuration reduces DNA binding but enhances cytotoxicity in cisplatin-resistant cells
Pt(II)-Cinnamate Esters O,S-bidentate cinnamate Mononuclear Pt(II) IC50 (A2780cisR cells): <5 µM; thiol-rich ligand systems bypass cisplatin resistance

Key Findings :

  • Trans-platinum complexes (e.g., iodido or pyridine derivatives) exhibit distinct mechanisms, such as protein binding or membrane disruption, circumventing cisplatin resistance .
  • O,S-bidentate ligands enhance lipophilicity and cellular uptake compared to purely N-donor systems .
Coordination Modes
  • Histidine: Acts as tridentate (amino N, carboxylate O, imidazole N1) in dinuclear complexes, forming stable bridges between Pt centers .
  • Adenine : Binds via N7 or N9 positions, enabling DNA intercalation or crosslinking .
Cytotoxicity and Mechanisms
  • Dinuclear histidine complexes may induce apoptosis via mitochondrial pathways, similar to cisplatin but with reduced renal toxicity .
  • Adenine-Pt(II) complexes (e.g., [Pt(ox)(L1)]) show potency comparable to oxaliplatin (IC50 ~3.6 µM) but require optimization for systemic delivery .

Data Tables

Table 1. Comparative Cytotoxicity of Selected Pt(II) Complexes

Compound Cell Line IC50 (µM) Mechanism Reference
Diaquotrishistidinatodiplatinum(II) chloride N/A N/A DNA crosslinking (hypothesized)
[Pt(ox)(L1)] HOS (osteosarcoma) 3.6 DNA intercalation
trans-[PtI2(iPrNH2)(py)] A2780cisR 8.2 Membrane disruption

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。